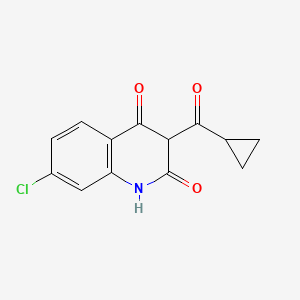
7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione is a chemical compound with the molecular formula C13H10ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroquinoline-2,4-dione with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, antitumor, and anti-inflammatory properties. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In industry, the compound is used in the development of new materials with specific properties. Its derivatives can be incorporated into polymers and other materials to enhance their performance in various applications, such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one
- 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones
Uniqueness
Compared to similar compounds, 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione stands out due to its specific structural features, such as the presence of the cyclopropanecarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10ClNO3 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6,10H,1-2H2,(H,15,18) |
InChI Key |
ZHDLTJAZHNMTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















